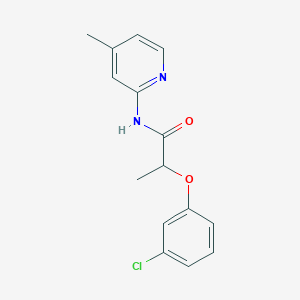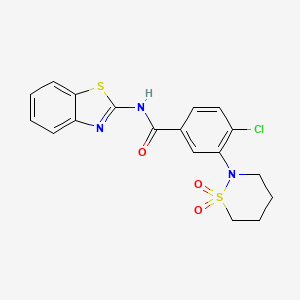![molecular formula C24H27N3O5 B10981659 1-(3-Methoxyphenyl)-4-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10981659.png)
1-(3-Methoxyphenyl)-4-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This step can be achieved via electrophilic aromatic substitution, where a methoxybenzene derivative is reacted with the pyrrolidin-2-one core.
- Catalysts such as Lewis acids (e.g., AlCl₃) are commonly used.
Attachment of the Phenoxyacetyl Piperazine Moiety:
- The final step involves the acylation of piperazine with phenoxyacetyl chloride, followed by coupling with the pyrrolidin-2-one intermediate.
- This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial-scale production would likely follow similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-4-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Pyrrolidin-2-one Core:
- Starting with a suitable pyrrolidine derivative, the core structure can be formed through cyclization reactions.
- Reaction conditions often involve the use of strong bases or acids to facilitate ring closure.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-4-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidin-2-one and phenoxyacetyl moieties can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination) or nucleophiles (e.g., amines for amination).
Major Products:
- Oxidation of the methoxy group yields 3-hydroxyphenyl derivatives.
- Reduction of the carbonyl groups yields corresponding alcohols.
- Substitution reactions yield various substituted aromatic derivatives.
Scientific Research Applications
1-(3-Methoxyphenyl)-4-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has several research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory, analgesic, or anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-(3-Methoxyphenyl)-4-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one exerts its effects depends on its specific application:
Pharmacological Action: It may interact with specific receptors or enzymes, modulating their activity. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Molecular Targets: Potential targets include G-protein coupled receptors, ion channels, or enzymes like cyclooxygenase.
Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but lacks the pyrrolidin-2-one core.
4-(Phenoxyacetyl)piperazine: Contains the phenoxyacetyl piperazine moiety but not the pyrrolidin-2-one core.
1-(3-Methoxyphenyl)-4-(piperazin-1-yl)pyrrolidin-2-one: Similar structure but without the phenoxyacetyl group.
Uniqueness: 1-(3-Methoxyphenyl)-4-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C24H27N3O5 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-4-[4-(2-phenoxyacetyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C24H27N3O5/c1-31-21-9-5-6-19(15-21)27-16-18(14-22(27)28)24(30)26-12-10-25(11-13-26)23(29)17-32-20-7-3-2-4-8-20/h2-9,15,18H,10-14,16-17H2,1H3 |
InChI Key |
XAKRLKKPJVUPPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate](/img/structure/B10981580.png)
![2-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B10981590.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B10981596.png)
![N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10981600.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10981605.png)

![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B10981615.png)
![1-cyclopentyl-6-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10981621.png)
![3-benzyl-5-hydroxy-6-({(2-methoxyethyl)[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}methyl)-4,7-dimethyl-2H-chromen-2-one](/img/structure/B10981629.png)
![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B10981630.png)
![2-(1H-benzimidazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B10981637.png)
![4-{[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10981641.png)
![N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycylglycine](/img/structure/B10981660.png)

